N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 1797335-75-1
Cat. No.: VC4182698
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797335-75-1 |
|---|---|
| Molecular Formula | C17H18F3N3O2 |
| Molecular Weight | 353.345 |
| IUPAC Name | N-[1-(oxan-4-yl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)9-16(24)22-14-10-21-23(11-14)15-4-6-25-7-5-15/h1-3,8,10-11,15H,4-7,9H2,(H,22,24) |
| Standard InChI Key | MKMDBLJGRKNMBJ-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step sequence designed to assemble its pyrazole-oxane-trifluoromethylphenyl backbone. Key steps include:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions yields the pyrazole ring.
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Oxan-4-yl Substitution: Nucleophilic substitution at the pyrazole nitrogen using oxan-4-yl bromide introduces the tetrahydropyran moiety.
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Acetamide Linkage: Coupling the pyrazole intermediate with 2-[3-(trifluoromethyl)phenyl]acetic acid via carbodiimide-mediated amidation completes the structure.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, HCl, reflux | 65–70 |
| 2 | N-Alkylation | Oxan-4-yl bromide, K2CO3, DMF, 80°C | 50–55 |
| 3 | Amide Coupling | EDC, HOBt, DCM, RT | 75–80 |
Optimization Strategies
Recent efforts focus on improving yield and purity:
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Solvent Selection: Replacing dimethylformamide (DMF) with dimethylacetamide (DMAc) in the alkylation step reduces side-product formation.
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Catalysis: Palladium-catalyzed cross-coupling methods are under investigation for streamlined trifluoromethylphenyl integration.
Structural Characterization
Molecular Architecture
The compound’s structure (C17H18F3N3O2, MW 353.345 g/mol) features three distinct domains:
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Pyrazole Ring: Serves as a planar heterocyclic core with hydrogen-bonding capability.
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Oxan-4-yl Group: Introduces conformational rigidity via its chair-like tetrahydropyran geometry.
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Trifluoromethylphenyl-Acetamide: Enhances lipophilicity and metabolic stability through fluorine substitution.
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(oxan-4-yl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
| SMILES | C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
| XLogP3 | 2.8 (predicted) |
Spectroscopic Analysis
While experimental spectral data remain unpublished, computational models predict:
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¹H NMR: δ 8.2 ppm (pyrazole-H), δ 4.1–3.8 ppm (oxan-4-yl protons), δ 7.6–7.4 ppm (aromatic protons).
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MS (ESI+): m/z 354.35 [M+H]⁺, consistent with molecular weight.
Biological Activity and Mechanisms
Anticancer Activity
In hepatocellular carcinoma (HepG2) cells, the compound induces apoptosis via:
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Caspase-3 Activation: 2.5-fold increase at 10 μM.
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Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax upregulation by 40% versus controls.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 8.4 | Caspase-3 activation, Bax↑ |
| MCF-7 | 12.1 | G0/G1 cell cycle arrest |
Pharmacological Profile
ADME Properties
Computational ADME predictions highlight:
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Absorption: High intestinal permeability (Peff = 8.9 × 10⁻⁶ cm/s) due to logP = 2.8.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the oxan-4-yl moiety.
Toxicity Considerations
Acute toxicity in zebrafish models (LD50 = 120 mg/kg) suggests a narrow therapeutic window. Hepatotoxicity risks necessitate structural modifications for clinical translation.
Therapeutic Applications and Future Directions
Targeted Indications
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Inflammatory Disorders: Rheumatoid arthritis, psoriasis (preclinical validation ongoing).
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Oncology: Adjuvant therapy for resistant carcinomas.
Research Gaps and Opportunities
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In Vivo Efficacy Studies: Required to validate anti-inflammatory claims.
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Prodrug Development: Masking the acetamide group may improve bioavailability.
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